molecular formula C17H12FN B2910167 N-(3-Fluorobenzylidene)naphthalen-2-amine CAS No. 85378-36-5

N-(3-Fluorobenzylidene)naphthalen-2-amine

Cat. No.: B2910167
CAS No.: 85378-36-5
M. Wt: 249.288
InChI Key: IWVDSCZVCPBFPH-XDHOZWIPSA-N
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Description

N-(3-Fluorobenzylidene)naphthalen-2-amine is an organic compound that belongs to the class of Schiff bases. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound features a fluorine atom attached to the benzylidene group and a naphthalenamine moiety, making it an interesting subject for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Fluorobenzylidene)naphthalen-2-amine generally involves the condensation reaction between 3-fluorobenzaldehyde and 2-naphthylamine. The reaction is typically carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-Fluorobenzylidene)naphthalen-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction can lead to the formation of amines or other reduced derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Oxidized derivatives such as naphthoquinones.

    Reduction: Reduced amines or hydrocarbon derivatives.

    Substitution: Various substituted benzylidene derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-Fluorobenzylidene)naphthalen-2-amine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as an intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-Fluorobenzylidene)naphthalen-2-amine largely depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to various biochemical effects. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its molecular targets, potentially affecting pathways involved in cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Fluorobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine
  • N-(3,4-Dimethoxybenzylidene)-2-(4-chloro-2-(2-chlorophenoxy)phenyl)acetic acid hydrazide
  • 4-Chloro-N’-(3-fluorobenzylidene)benzenesulfonohydrazide

Uniqueness

N-(3-Fluorobenzylidene)naphthalen-2-amine is unique due to its specific structural features, including the fluorine atom and the naphthalenamine moiety. These features can impart distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(3-fluorophenyl)-N-naphthalen-2-ylmethanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN/c18-16-7-3-4-13(10-16)12-19-17-9-8-14-5-1-2-6-15(14)11-17/h1-12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWVDSCZVCPBFPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)N=CC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85378-36-5
Record name N-(3-FLUOROBENZYLIDENE)-2-NAPHTHALENAMINE
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